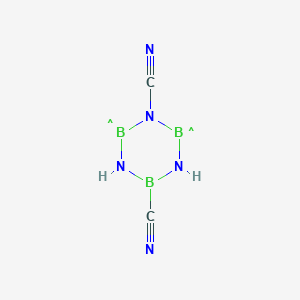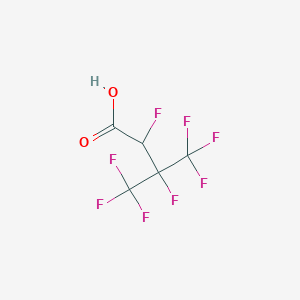![molecular formula C18H17N3O B12605053 [2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile CAS No. 918343-21-2](/img/structure/B12605053.png)
[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile: is a chemical compound with the molecular formula C₁₈H₁₇N₃O This compound is known for its unique structure, which includes a pyridine ring substituted with a tert-butylphenoxy group and a propanedinitrile moiety
Méthodes De Préparation
The synthesis of [2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tert-butylphenoxy group: This step involves the reaction of tert-butylphenol with a suitable halogenating agent to form tert-butylphenyl halide.
Coupling with pyridine: The tert-butylphenyl halide is then reacted with a pyridine derivative under conditions that facilitate nucleophilic substitution, forming the desired pyridine ring with the tert-butylphenoxy group.
Introduction of the propanedinitrile moiety: The final step involves the reaction of the intermediate compound with a suitable nitrile source, such as malononitrile, under basic conditions to introduce the propanedinitrile group.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where nucleophiles can replace existing substituents.
Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed to form carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like LiAlH₄, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mécanisme D'action
The mechanism of action of [2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile can be compared with other similar compounds, such as:
[2-(2-tert-Butylphenoxy)pyridin-3-yl]methanedinitrile: This compound has a similar structure but with a methanedinitrile group instead of a propanedinitrile group.
[2-(2-tert-Butylphenoxy)pyridin-3-yl]ethanedinitrile: This compound has an ethanedinitrile group, differing by one carbon atom from the propanedinitrile group.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Propriétés
Numéro CAS |
918343-21-2 |
|---|---|
Formule moléculaire |
C18H17N3O |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
2-[2-(2-tert-butylphenoxy)pyridin-3-yl]propanedinitrile |
InChI |
InChI=1S/C18H17N3O/c1-18(2,3)15-8-4-5-9-16(15)22-17-14(7-6-10-21-17)13(11-19)12-20/h4-10,13H,1-3H3 |
Clé InChI |
FFUGOQMBGYSLRL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


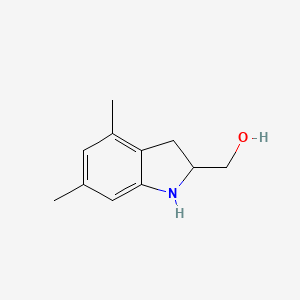
![5-[(3,4-Dipropoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12604980.png)
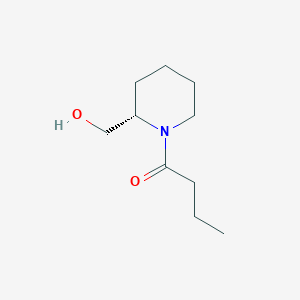
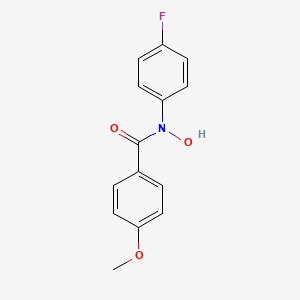
![1-(3,4-Dimethoxyphenyl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12605019.png)
![1-Methyl-1-[(naphthalen-2-yl)methyl]-1,2-dihydro-4,4'-bipyridin-1-ium dichloride](/img/structure/B12605021.png)
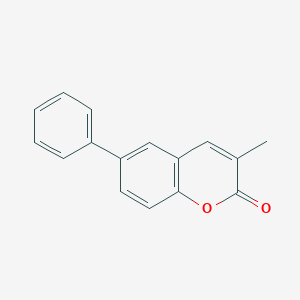
![1-(4-Fluorophenyl)-3-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]propan-1-one](/img/structure/B12605025.png)
![4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605028.png)
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine](/img/structure/B12605029.png)
